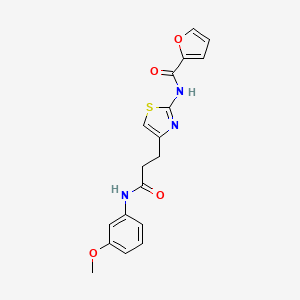
N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and related research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a furan ring, and a methoxyphenyl group. Its molecular formula is C18H17N3O4S, with a molecular weight of 371.4 g/mol. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₄S |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 1021256-36-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole and furan rings are known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. Additionally, the methoxyphenyl group may enhance the compound's binding affinity and specificity.
Cytotoxicity and Apoptosis Induction
Recent studies have evaluated the cytotoxic effects of furan-based derivatives similar to this compound. For instance, research on related furan derivatives has shown significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways. Specifically, compounds similar to this compound displayed increased levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis in treated cells .
Inhibitory Activities
Inhibitory studies have revealed that compounds containing similar structural motifs can inhibit various biological processes:
- Tubulin Polymerization : Some furan derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. This suggests potential applications in cancer therapy by disrupting mitotic processes .
- Cell Proliferation : Compounds similar to this compound have demonstrated the ability to inhibit the proliferation of vascular smooth muscle cells (SMCs), which could be beneficial in treating vascular diseases .
Case Studies
- Cytotoxicity on MCF-7 Cells : A study assessing the effects of furan derivatives on MCF-7 breast cancer cells indicated that these compounds induced significant cytotoxicity via apoptosis. The study reported alterations in cell cycle phases and increased markers for apoptosis .
- Vascular Smooth Muscle Cell Study : Another investigation focused on vascular smooth muscle cells treated with related compounds showed reduced neointima formation in an animal model following balloon injury, suggesting therapeutic potential for cardiovascular applications .
Eigenschaften
IUPAC Name |
N-[4-[3-(3-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-5-2-4-12(10-14)19-16(22)8-7-13-11-26-18(20-13)21-17(23)15-6-3-9-25-15/h2-6,9-11H,7-8H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLAZHROSDQXRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














